molecular formula C12H18FN B13259329 N-(2,2-dimethylpropyl)-3-fluoro-2-methylaniline

N-(2,2-dimethylpropyl)-3-fluoro-2-methylaniline

Cat. No.: B13259329
M. Wt: 195.28 g/mol
InChI Key: JPPQRNWSSCYXCI-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)-3-fluoro-2-methylaniline is an organic compound characterized by the presence of a fluorine atom and a dimethylpropyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)-3-fluoro-2-methylaniline typically involves the reaction of 3-fluoro-2-methylaniline with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-3-fluoro-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,2-dimethylpropyl)-3-fluoro-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-3-fluoro-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity and specificity. Additionally, the dimethylpropyl group can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

N-(2,2-dimethylpropyl)-3-fluoro-2-methylaniline can be compared with other similar compounds, such as:

    N-(2,2-dimethylpropyl)-2-methylaniline: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    N-(2,2-dimethylpropyl)-3-chloro-2-methylaniline:

    N-(2,2-dimethylpropyl)-3-bromo-2-methylaniline: Contains a bromine atom, leading to different chemical behavior and uses.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties, such as increased electronegativity and the ability to form strong hydrogen bonds, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-3-fluoro-2-methylaniline

InChI

InChI=1S/C12H18FN/c1-9-10(13)6-5-7-11(9)14-8-12(2,3)4/h5-7,14H,8H2,1-4H3

InChI Key

JPPQRNWSSCYXCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NCC(C)(C)C

Origin of Product

United States

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